molecular formula C9H9Cl2FO2 B14776931 2,2-Dichloro-1-(3-fluoro-2-methoxyphenyl)ethanol

2,2-Dichloro-1-(3-fluoro-2-methoxyphenyl)ethanol

Cat. No.: B14776931
M. Wt: 239.07 g/mol
InChI Key: QYQWUSLFISOODQ-UHFFFAOYSA-N
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Description

2,2-Dichloro-1-(3-fluoro-2-methoxyphenyl)ethanol is an organic compound with the molecular formula C9H9Cl2FO2 and a molecular weight of 239.07 g/mol . This compound is characterized by the presence of two chlorine atoms, one fluorine atom, and a methoxy group attached to a phenyl ring, along with an ethanol moiety. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of 2,2-Dichloro-1-(3-fluoro-2-methoxyphenyl)ethanol typically involves chemical synthesis routes that require specific reaction conditions. One common method involves the reaction of 3-fluoro-2-methoxybenzaldehyde with chloroform and a base, followed by reduction to yield the desired product . Industrial production methods may involve optimization of these laboratory-scale reactions to achieve higher yields and purity.

Chemical Reactions Analysis

2,2-Dichloro-1-(3-fluoro-2-methoxyphenyl)ethanol undergoes various chemical reactions, including:

Scientific Research Applications

2,2-Dichloro-1-(3-fluoro-2-methoxyphenyl)ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Dichloro-1-(3-fluoro-2-methoxyphenyl)ethanol involves its interaction with specific molecular targets. The presence of electron-withdrawing groups like chlorine and fluorine can influence its reactivity and binding affinity to enzymes or receptors. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, depending on the context of its use .

Comparison with Similar Compounds

Similar compounds to 2,2-Dichloro-1-(3-fluoro-2-methoxyphenyl)ethanol include:

Properties

Molecular Formula

C9H9Cl2FO2

Molecular Weight

239.07 g/mol

IUPAC Name

2,2-dichloro-1-(3-fluoro-2-methoxyphenyl)ethanol

InChI

InChI=1S/C9H9Cl2FO2/c1-14-8-5(7(13)9(10)11)3-2-4-6(8)12/h2-4,7,9,13H,1H3

InChI Key

QYQWUSLFISOODQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=C1F)C(C(Cl)Cl)O

Origin of Product

United States

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